2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-
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Overview
Description
2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an acetamide group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the acetamide group and the subsequent substitution with ethoxyphenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridineacetamide derivatives .
Scientific Research Applications
2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine-based structure and are known for their diverse biological activities.
Pyrido[2,3-b]pyrazines: These compounds are also pyridine derivatives and are used in the development of fluorescent materials and other advanced applications
Uniqueness
2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
897016-04-5 |
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Molecular Formula |
C22H21FN2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[5-(2-ethoxyphenyl)pyridin-2-yl]-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-27-21-9-4-3-8-20(21)17-10-11-19(24-15-17)13-22(26)25-14-16-6-5-7-18(23)12-16/h3-12,15H,2,13-14H2,1H3,(H,25,26) |
InChI Key |
OKDYKYVGVVGIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CN=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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